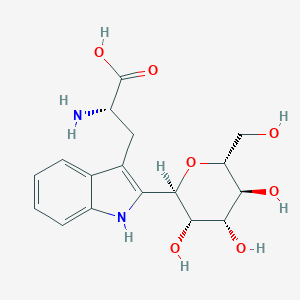
2-Bromo-5-fluoropyridine
Descripción general
Descripción
2-Bromo-5-fluoropyridine is a halogenated pyridine derivative used as an intermediate in organic synthesis and pharmaceutical research. Its structural features include bromine and fluorine atoms, which influence its reactivity and properties.
Synthesis Analysis:
- The synthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine is achieved using palladium-catalyzed amination reactions (Pauton et al., 2019).
- Another synthesis pathway involves halogen dance reactions to create halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine (Wu et al., 2022).
Molecular Structure Analysis:
- The molecular structure is characterized by the presence of a pyridine ring substituted with bromine and fluorine atoms. This configuration affects the electronic and steric properties of the molecule.
Chemical Reactions and Properties:
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under various conditions, including palladium catalysis and neat conditions, demonstrates its versatility in substitution reactions (Stroup et al., 2007).
Physical Properties Analysis:
- The compound's physical properties, like melting point, solubility, and vapor pressure, are influenced by its halogen atoms. These properties are essential for its application in synthesis and pharmaceuticals.
Chemical Properties Analysis:
- The bromo and fluoro groups in 2-Bromo-5-fluoropyridine make it a reactive intermediate for further functionalization, such as in Suzuki reactions to produce various substituted pyridines (Sutherland & Gallagher, 2003).
Aplicaciones Científicas De Investigación
-
Suzuki Coupling Reaction
- Application Summary: 2-Bromo-5-fluoropyridine can be used in the synthesis of 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reaction with phenylboronic acid and p-tolylboronic acid respectively .
- Methods of Application: The Suzuki-Miyaura coupling is a metal-catalyzed reaction, typically with palladium, between an organoborane (boronic acid or boronic ester) and a halide or triflate under basic conditions .
- Results or Outcomes: The result of this reaction is the formation of carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
-
Palladium-Catalyzed Homo-Coupling Reaction
- Application Summary: 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .
- Methods of Application: This reaction involves the use of a palladium catalyst. The reaction proceeds via a common mechanism involving three steps: oxidative addition, transmetallation, and reductive elimination .
- Results or Outcomes: The result of this reaction is the formation of biaryl compounds .
-
Palladium-Catalyzed α-Arylation of Esters
- Application Summary: 2-Bromo-5-fluoropyridine can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
- Methods of Application: This reaction involves the use of a palladium catalyst and proceeds via a mechanism involving oxidative addition, transmetallation, and reductive elimination .
- Results or Outcomes: The result of this reaction is the formation of 4-pyridylcarboxypiperidines .
-
Synthesis of Heteroaromatic and Aniline Derivatives of Piperidines
-
Synthesis of Benzofurano [3,2-d]pyrimidin-2-one Derived Inhibitors
- Synthesis of Potent Ligands for Vesicular Acetylcholine Transport
- Application Summary: 2-Bromo-5-fluoropyridine is used in the synthesis of heteroaromatic and aniline derivatives of piperidines as potent ligands used for vesicular acetylcholine transport .
- Results or Outcomes: The result of this synthesis is the formation of potent ligands for vesicular acetylcholine transport .
Safety And Hazards
2-Bromo-5-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The safety measures include washing face, hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The global 2-Bromo-5-Fluoropyridine market has been witnessing significant growth owing to the rising demand for pyridine derivatives in the pharmaceutical sector . The demand for 2-Bromo-5-Fluoropyridine has been steadily increasing due to its wide range of applications in the pharmaceutical industry .
Propiedades
IUPAC Name |
2-bromo-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODINHBLNPPDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382481 | |
| Record name | 2-Bromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoropyridine | |
CAS RN |
41404-58-4 | |
| Record name | 2-Bromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)



![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)





